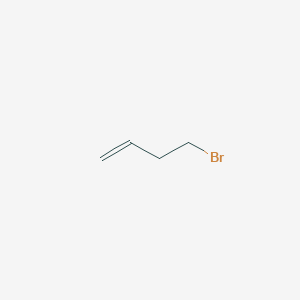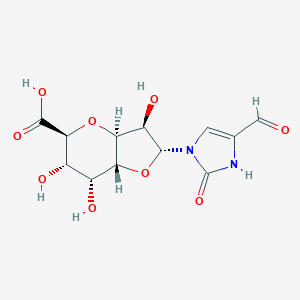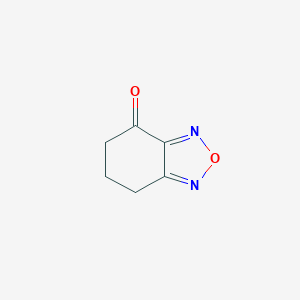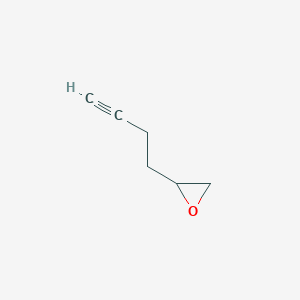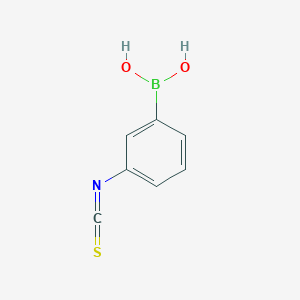
(3-Isothiocyanatophenyl)boronic acid
Übersicht
Beschreibung
Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent (i.e., a C–B bond) and two hydroxyl groups . They are derived synthetically from primary sources of boron such as boric acid . Boronic acids are not found in nature . They are solids that tend to exist as mixtures of oligomeric anhydrides . The specific compound, “(3-Isothiocyanatophenyl)boronic acid”, is used for R&D purposes .
Molecular Structure Analysis
Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent (i.e., a C–B bond) and two hydroxyl groups . Geometry optimization was performed for the eight possible conformations of 3-formylphenylboronic acid (3FPBA) and 4-formylphenyl-boronic acid (4FPBA) using the DFT/B3LYP method with the 6-311++G(d,p) basis set .Chemical Reactions Analysis
Boronic acids have unique properties as mild organic Lewis acids . They are involved in various reactions such as aerobic oxidative coupling with arenes, coupling with acetals, synthesis of inhibitors of homoserine transacetylase, and Boron-Heck arylation with alkenes .Physical And Chemical Properties Analysis
Boronic acids are solids that tend to exist as mixtures of oligomeric anhydrides . They are stable and easy to handle . The estimated recovery values of the boronic acids were ranged from 97.1 to 105.7%, and precision, expressed as relative standard deviation, was below 2.0% and the linearity R2 was 0.98 based on UV response .Wissenschaftliche Forschungsanwendungen
Catalysis and Organic Reactions
Boronic acid, including derivatives like (3-Isothiocyanatophenyl)boronic acid, is used in organic reactions. For example, Hashimoto, Gálvez, and Maruoka (2015) discovered a boronic acid catalysis for the aza-Michael addition of hydroxamic acid to quinone imine ketals, enabling highly enantioselective reactions and leading to densely functionalized cyclohexanes (Hashimoto, Gálvez, & Maruoka, 2015).
Fluorescent Chemosensors
Boronic acids are significant in the development of fluorescent chemosensors for detecting biological active substances, such as carbohydrates, L-dopamine, fluoride, copper ion, mercury ion, and hydrogen peroxide. Huang et al. (2012) emphasized the fluorescence properties of boronic acid sensors, including changes in fluorescence intensity, excitation and emission wavelengths, quantum yields, and water solubility (Huang et al., 2012).
Biomedical Applications
Boronic acid-containing polymers are used in various biomedical applications, including treatment for HIV, obesity, diabetes, and cancer. Cambre and Sumerlin (2011) noted the unique reactivity, solubility, and responsive nature of these polymers and their underutilization despite their potential (Cambre & Sumerlin, 2011).
Pharmaceutical Development
Boronic acid compounds, due to their unique structural features, are used in developing enzyme inhibitors, cancer therapy agents, and antibody mimics for recognizing important saccharides. Yang, Gao, and Wang (2003) reviewed the surge in interest in these compounds for pharmaceutical applications (Yang, Gao, & Wang, 2003).
Sensing Applications
Boronic acids are utilized in sensing applications, both in homogeneous assays and heterogeneous detection. Lacina, Skládal, and James (2014) covered the uses of boronic acids in biological labeling, protein manipulation and modification, separation, and therapeutic development (Lacina, Skládal, & James, 2014).
Synthesis and Material Development
Boronic acids are used in the synthesis of complex molecular architectures and materials. Severin (2009) highlighted the use of boronic acids for constructing macrocycles, cages, dendritic structures, rotaxanes, and polymers from simple starting materials (Severin, 2009).
Safety And Hazards
The safety data sheet for “(3-Isothiocyanatophenyl)boronic acid” advises avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Eigenschaften
IUPAC Name |
(3-isothiocyanatophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BNO2S/c10-8(11)6-2-1-3-7(4-6)9-5-12/h1-4,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXRUUUFDMOXSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)N=C=S)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626406 | |
| Record name | (3-Isothiocyanatophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Isothiocyanatophenyl)boronic acid | |
CAS RN |
133887-74-8 | |
| Record name | (3-Isothiocyanatophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

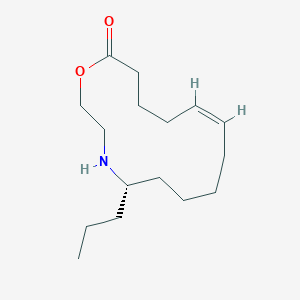
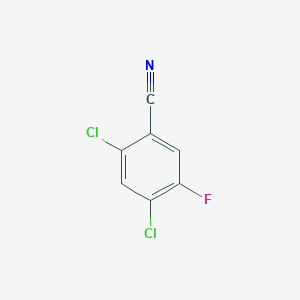
![1-Methyl-4-propan-2-yl-2,3,7-trioxabicyclo[2.2.1]heptane](/img/structure/B139208.png)
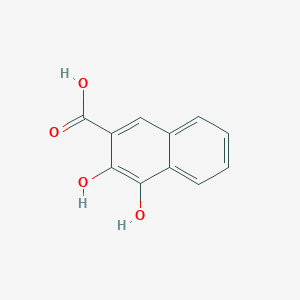
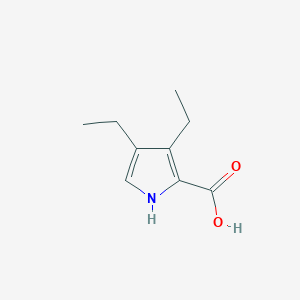
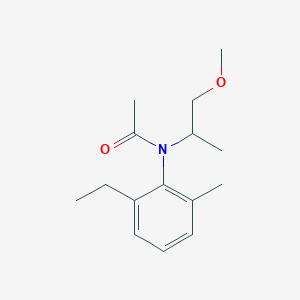
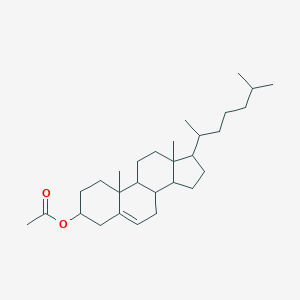
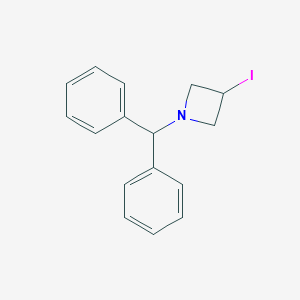
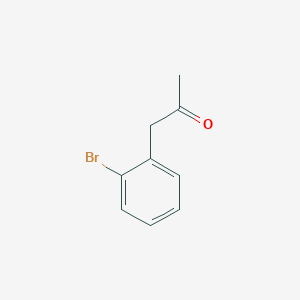
![1,4-Diazabicyclo[2.2.1]heptane-2,7-dione](/img/structure/B139219.png)
